Cas no 1903501-19-8 (1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl-1,4-diazepane)

1-(3,5-ジメチル-1,2-オキサゾール-4-カルボニル)-4-(1,3,5-トリメチル-1H-ピラゾール-4-イル)スルホニル-1,4-ジアゼパンは、高度に特異的な構造を有する有機化合物です。この化合物は、オキサゾール環とピラゾール環を有するユニークな骨格を持ち、ジアゼパン環に結合したスルホニル基とカルボニル基により分子の安定性と反応性が最適化されています。医薬品中間体や生物活性分子の合成において有用な特性を示し、特に複雑な分子構造の構築に適しています。分子設計の柔軟性と合成プロセスの効率性が特徴で、研究用途での��用が期待されます。

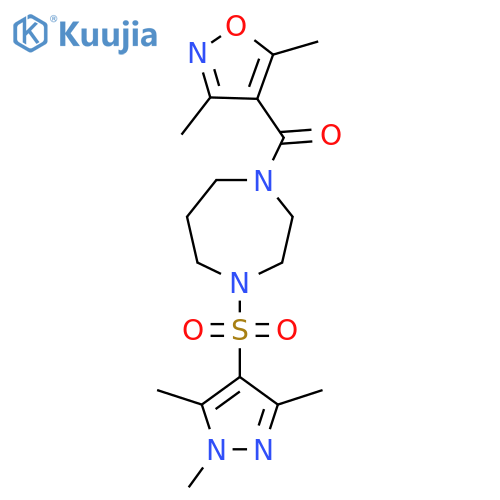

1903501-19-8 structure

商品名:1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl-1,4-diazepane

1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl-1,4-diazepane 化学的及び物理的性質

名前と識別子

-

- 1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl-1,4-diazepane

- (3,5-dimethylisoxazol-4-yl)(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone

- F6512-8047

- 1903501-19-8

- (3,5-dimethyl-1,2-oxazol-4-yl)-[4-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone

- AKOS025376500

-

- インチ: 1S/C17H25N5O4S/c1-11-15(14(4)26-19-11)17(23)21-7-6-8-22(10-9-21)27(24,25)16-12(2)18-20(5)13(16)3/h6-10H2,1-5H3

- InChIKey: FNKNHVWQDUGDLZ-UHFFFAOYSA-N

- ほほえんだ: S(C1C(C)=NN(C)C=1C)(N1CCN(C(C2C(C)=NOC=2C)=O)CCC1)(=O)=O

計算された属性

- せいみつぶんしりょう: 395.16272547g/mol

- どういたいしつりょう: 395.16272547g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 27

- 回転可能化学結合数: 3

- 複雑さ: 654

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 110Ų

- 疎水性パラメータ計算基準値(XlogP): 0.7

1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl-1,4-diazepane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6512-8047-2mg |

1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane |

1903501-19-8 | 2mg |

$59.0 | 2023-09-08 | ||

| Life Chemicals | F6512-8047-3mg |

1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane |

1903501-19-8 | 3mg |

$63.0 | 2023-09-08 | ||

| Life Chemicals | F6512-8047-25mg |

1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane |

1903501-19-8 | 25mg |

$109.0 | 2023-09-08 | ||

| Life Chemicals | F6512-8047-2μmol |

1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane |

1903501-19-8 | 2μmol |

$57.0 | 2023-09-08 | ||

| Life Chemicals | F6512-8047-5μmol |

1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane |

1903501-19-8 | 5μmol |

$63.0 | 2023-09-08 | ||

| Life Chemicals | F6512-8047-30mg |

1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane |

1903501-19-8 | 30mg |

$119.0 | 2023-09-08 | ||

| Life Chemicals | F6512-8047-40mg |

1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane |

1903501-19-8 | 40mg |

$140.0 | 2023-09-08 | ||

| Life Chemicals | F6512-8047-20μmol |

1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane |

1903501-19-8 | 20μmol |

$79.0 | 2023-09-08 | ||

| Life Chemicals | F6512-8047-10mg |

1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane |

1903501-19-8 | 10mg |

$79.0 | 2023-09-08 | ||

| Life Chemicals | F6512-8047-15mg |

1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane |

1903501-19-8 | 15mg |

$89.0 | 2023-09-08 |

1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl-1,4-diazepane 関連文献

-

Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

1903501-19-8 (1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl-1,4-diazepane) 関連製品

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 57707-64-9(2-azidoacetonitrile)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量